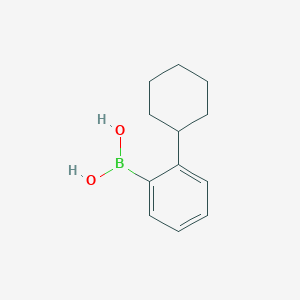

(2-Cyclohexylphenyl)boronic acid

Description

Properties

Molecular Formula |

C12H17BO2 |

|---|---|

Molecular Weight |

204.08 g/mol |

IUPAC Name |

(2-cyclohexylphenyl)boronic acid |

InChI |

InChI=1S/C12H17BO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,14-15H,1-3,6-7H2 |

InChI Key |

AUZDRXAGQPITLX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1C2CCCCC2)(O)O |

Origin of Product |

United States |

Reactivity and Catalytic Applications of 2 Cyclohexylphenyl Boronic Acid Analogues

Transition Metal-Catalyzed Carbon–Carbon Bond Forming Reactions

(2-Cyclohexylphenyl)boronic acid and its derivatives are valuable reagents in a variety of transition metal-catalyzed cross-coupling reactions, enabling the synthesis of complex organic molecules. Their unique steric and electronic properties often lead to distinct reactivity profiles compared to less hindered arylboronic acids.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. wikipedia.org The use of this compound analogues in this reaction presents both challenges and opportunities due to the sterically demanding nature of the ortho-cyclohexyl group.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. wikipedia.orgrsc.org For sterically hindered boronic acids like this compound, this process is of particular interest. Mechanistic studies have revealed that the transmetalation can proceed through different pathways, largely dependent on the reaction conditions and the nature of the boronic acid derivative. illinois.edu

Two primary pathways are generally considered: the "oxo-palladium pathway" and the "boronate pathway". researchgate.net In the oxo-palladium pathway, a hydroxide (B78521) or alkoxide ligand on the palladium(II) complex facilitates the transfer of the aryl group from the neutral boronic acid. The boronate pathway, on the other hand, involves the reaction of a pre-formed anionic boronate species with the palladium(II) complex. researchgate.net The presence of the bulky cyclohexyl group can influence the preference for one pathway over the other.

Table 1: Key Intermediates in Suzuki-Miyaura Transmetalation

| Intermediate Type | Description | Role in Catalytic Cycle |

| Tricoordinate Boronic Acid Complex | A complex with a Pd-O-B linkage where the boron atom is tricoordinate. | Can directly undergo transmetalation, especially with an excess of phosphine (B1218219) ligand. illinois.edu |

| Tetracoordinate Boronate Complex | A complex with a Pd-O-B linkage where the boron atom is tetracoordinate (anionic). | An activated intermediate that can lead to faster transmetalation, often favored with a deficiency of phosphine ligand. illinois.edu |

The choice of ligand on the palladium catalyst is crucial for achieving high efficiency and selectivity in Suzuki-Miyaura couplings, especially when dealing with sterically hindered substrates like this compound. The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and influence the rate and selectivity of the transmetalation step.

For sterically demanding couplings, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have proven to be highly effective. These ligands promote the formation of monoligated, highly reactive palladium(0) species that readily undergo oxidative addition with aryl halides. Furthermore, their steric bulk can facilitate the reductive elimination step, leading to faster catalyst turnover. The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful strategy for challenging Suzuki-Miyaura reactions. nih.gov NHC ligands form strong bonds with palladium and can enhance catalytic activity and stability. nih.gov

Recent research has also focused on the development of specialized ligands that can actively participate in the transmetalation step. For instance, ligands with functionalities capable of interacting with the boronic acid moiety can pre-organize the reactants, lowering the activation energy for transmetalation. The optimization of ligands is often achieved through high-throughput screening experiments to identify the ideal catalyst system for a specific substrate combination. nih.gov

Table 2: Common Ligand Classes for Suzuki-Miyaura Coupling of Hindered Substrates

| Ligand Class | Examples | Key Features |

| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting fast oxidative addition and reductive elimination. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, forming robust and highly active catalysts. nih.gov |

| Ferrocenyl Phosphines | dppf | Offer a unique steric and electronic environment. |

When the cyclohexyl ring or another part of the molecule contains stereocenters, the stereochemical outcome of the Suzuki-Miyaura coupling becomes a critical consideration. Generally, the Suzuki-Miyaura reaction proceeds with retention of stereochemistry at the sp2-hybridized carbon of the boronic acid and the organic halide. libretexts.org This means that if a vinylboronic acid with a specific (E) or (Z) geometry is used, that geometry is typically preserved in the coupled product.

In the context of this compound analogues where the stereochemistry resides within the cyclohexyl ring, the coupling reaction itself at the aromatic C-B bond does not directly affect the stereocenters on the ring. However, the pre-existing stereochemistry of the cyclohexyl group can influence the rotational dynamics around the phenyl-cyclohexyl bond, potentially impacting the reactivity and the conformational properties of the final product. For Suzuki-Miyaura couplings involving the formation of a new stereocenter, for example, in asymmetric variations of the reaction, the design of chiral ligands is paramount. nih.gov While less common for aryl-aryl couplings, asymmetric Suzuki-Miyaura reactions are a significant area of research. nih.gov

While palladium is the dominant metal for Suzuki-Miyaura couplings, copper catalysts have found a niche in other transformations involving organoboron reagents, such as conjugate additions. In a copper-catalyzed conjugate addition, an organoboronic acid adds to an α,β-unsaturated carbonyl compound or other Michael acceptors.

The use of this compound analogues in copper-catalyzed conjugate additions would be influenced by the steric hindrance of the ortho-cyclohexyl group. This steric bulk could impact the rate of transmetalation from boron to copper and the subsequent delivery of the aryl group to the Michael acceptor. Research in this area often focuses on the development of chiral copper-ligand complexes to achieve enantioselective additions. nih.govrsc.org The presence of a bulky substituent on the arylboronic acid could potentially enhance enantioselectivity in such systems by creating a more defined chiral pocket around the copper center. The mechanism of these reactions generally involves the formation of a copper-alkenylidene intermediate followed by the addition of the organoboron reagent. The base plays a crucial role in activating the boronic acid. nih.gov

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction of a thioester with a boronic acid, which occurs under neutral conditions with the aid of a stoichiometric copper(I) carboxylate co-catalyst. synarchive.comwikipedia.orgnih.gov This reaction is particularly useful for synthesizing ketones. Analogues of this compound can be employed in this reaction to generate sterically hindered ketones.

The mechanism is distinct from the Suzuki-Miyaura coupling and is thought to involve the formation of a copper-thioester enolate, which then undergoes transmetalation with the palladium-boronic acid complex. wikipedia.org The steric hindrance of the (2-cyclohexylphenyl) group could influence the efficiency of this process. The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov More recent developments have focused on rendering the copper co-catalyst catalytic. wikipedia.org There are also nickel-catalyzed versions of the Liebeskind-Srogl reaction that expand the scope of this transformation. nih.gov

Table 3: Comparison of Key Cross-Coupling Reactions

| Reaction | Catalyst System | Substrates | Product | Key Features |

| Suzuki-Miyaura Coupling | Pd catalyst, Base | Organoboronic acid, Organic halide/triflate | Biaryl, vinylarene, etc. | Wide applicability, tolerant of many functional groups. wikipedia.org |

| Copper-Catalyzed Conjugate Addition | Cu catalyst, Base | Organoboronic acid, α,β-Unsaturated compound | β-Substituted carbonyl compound | Forms C-C bonds at a β-position to a carbonyl. nih.govrsc.org |

| Liebeskind-Srogl Coupling | Pd catalyst, Cu(I) co-catalyst | Organoboronic acid, Thioester | Ketone | Proceeds under neutral conditions. synarchive.comnih.gov |

Stereoselective Hydroboration Processes

Hydroboration is a fundamental reaction in organic synthesis where a boron-hydrogen bond adds across a carbon-carbon double or triple bond. The process is inherently stereoselective, typically proceeding via a syn-addition of the H and B atoms to the less substituted carbon, a characteristic known as anti-Markovnikov regioselectivity. While borane (B79455) reagents like pinacolborane are consumed in the reaction to form alkyl or vinyl boronic esters, the role of arylboronic acids as catalysts for this process is not their primary application. Catalysis of hydroboration is typically achieved using transition metals such as rhodium or nickel. nih.govthieme-connect.com

The significance of boronic acid analogues in this context lies in their status as the products of these reactions. The development of catalytic, stereoselective methods aims to produce enantiomerically enriched boronic esters, which are versatile intermediates for subsequent transformations. For instance, a nickel-catalyzed 1,4-hydroboration of 1,3-dienes provides access to stereodefined (Z)-allylboron reagents. nih.gov These resulting allylboronates can then be used in stereoselective carbonyl additions or be oxidized to form well-defined allylic alcohols. nih.gov

Carbon–Heteroatom Bond Forming Reactions

Arylboronic acids are cornerstone reagents in the formation of carbon-heteroatom bonds, participating in powerful cross-coupling reactions that construct C-O and C-N linkages, which are prevalent in pharmaceuticals and functional materials.

The Chan–Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed cross-coupling reaction that forms aryl ethers and aryl amines from arylboronic acids and alcohols or amines, respectively. wikipedia.org This reaction is highly valuable because it can be conducted under mild conditions, often at room temperature and open to the air, providing an advantage over palladium-catalyzed methods like the Buchwald-Hartwig coupling. wikipedia.orgorganic-chemistry.org

The reaction mechanism involves the formation of a copper-aryl complex. A copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate is proposed to undergo reductive elimination to yield the final C-O or C-N coupled product and a Cu(I) species, which is then reoxidized to Cu(II) by oxygen in the air to continue the catalytic cycle. wikipedia.orgorganic-chemistry.org

The scope of the Chan-Lam coupling is broad, but the structure of the arylboronic acid can influence its efficiency. Analogues with significant steric hindrance, such as those with bulky ortho-substituents, can sometimes exhibit lower reactivity and require longer reaction times or modified conditions to achieve good yields. nih.gov Nevertheless, the reaction tolerates a wide range of functional groups on both the boronic acid and the nucleophile. organic-chemistry.orgorganic-chemistry.org

Table 1: Examples of Chan-Lam Coupling with Various Arylboronic Acid Analogues

| Entry | Arylboronic Acid | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Ref |

| 1 | Phenylboronic acid | Benzimidazole | 3 mol% Cu Complex, MeOH, 40 °C | 1-phenyl-1H-benzo[d]imidazole | 93% | mdpi.com |

| 2 | 4-Methoxyphenylboronic acid | Benzimidazole | 3 mol% Cu Complex, MeOH, 40 °C | 1-(4-methoxyphenyl)-1H-benzo[d]imidazole | 95% | mdpi.com |

| 3 | 2-Methylphenylboronic acid | Benzimidazole | 3 mol% Cu Complex, MeOH, 40 °C | 1-(o-tolyl)-1H-benzo[d]imidazole | 85% | mdpi.com |

| 4 | Phenylboronic acid | N-benzyl-N-methylsulfamoyl azide | 10 mol% CuCl, MeOH, rt | N-benzyl-N-methyl-N'-phenylsulfamide | 81% | nih.gov |

| 5 | 2-Methoxyphenylboronic acid | N-benzyl-N-methylsulfamoyl azide | 10 mol% CuCl, MeOH, rt | N-benzyl-N'- (2-methoxyphenyl)-N-methylsulfamide | <30% | nih.gov |

| 6 | 4-Chlorophenylboronic acid | 4-Methylbenzenethiol | 5 mol% CuSO₄, 1,10-phen·H₂O, EtOH, rt | 4-Chlorophenyl-p-tolyl-sulfane | 92% | organic-chemistry.org |

The direct formation of amides from carboxylic acids and amines is a thermodynamically challenging transformation that typically requires stoichiometric activating agents, which generates significant waste. Arylboronic acids and their analogues have emerged as effective catalysts for this direct amidation, operating through the principles of Boronic Acid Catalysis (BAC). researchgate.netrsc.org

The catalytic cycle of boronic acid-mediated amidation has been the subject of detailed investigation. rsc.orgresearchgate.netrsc.org The generally accepted mechanism begins with the reaction between the arylboronic acid catalyst and a carboxylic acid. rsc.org This condensation step forms an acyloxyboronic acid intermediate (a mixed anhydride) and a molecule of water. rsc.orgresearchgate.net This initial activation is kinetically accessible but often thermodynamically unfavorable, making the removal of water, typically with molecular sieves, crucial for driving the reaction forward. rsc.orgresearchgate.net

Once formed, the acyloxyboronic acid intermediate is activated toward nucleophilic attack. The amine then attacks the carbonyl carbon of this intermediate. The subsequent cleavage of the C-O bond in the resulting tetracoordinate boronate species is considered the rate-determining step of the process, which releases the amide product and regenerates the boronic acid catalyst. rsc.orgresearchgate.net

Interestingly, the nature of the ortho-substituent on the arylboronic acid catalyst plays a critical role. It was discovered that ortho-halophenylboronic acids, particularly ortho-iodophenylboronic acid, are exceptionally active catalysts that can promote amidation even at room temperature. rsc.orgacs.org This enhanced activity is attributed not only to steric effects but also to a potential orbital interaction between the halogen and the boron center, which may stabilize the key intermediates and transition states. rsc.orgacs.org

In the study of boron-mediated catalysis, a clear distinction has been established between the roles of boronic acids (RB(OH)₂) and borinic acids (R₂BOH). Extensive mechanistic studies have demonstrated that borinic acids are generally not competent catalysts for direct amidation. nih.govresearchgate.net When borinic acids are used in amidation reactions, they tend to either form unreactive complexes with the substrates or undergo protodeboronation in the presence of the carboxylic acid to generate the corresponding boronic acid. nih.govucl.ac.uk

Amidation Reactions Catalyzed by Boronic Acids

Boronic Acid Catalysis (BAC)

Boronic Acid Catalysis (BAC) is an emerging field in which boronic acids are utilized not as stoichiometric reagents, but as true catalysts to promote organic reactions. researchgate.netrsc.orgcofc.edu This strategy leverages the ability of the Lewis acidic boron center to form reversible covalent bonds with hydroxyl groups found in substrates like carboxylic acids and alcohols. rsc.orgualberta.ca

The fundamental principle of BAC involves the transient activation of these hydroxyl groups. ualberta.ca For instance, in the amidation and esterification reactions, the boronic acid catalyst activates a carboxylic acid by forming a mixed anhydride (B1165640) intermediate, making the carbonyl group more electrophilic and susceptible to attack by a nucleophile (an amine or alcohol). researchgate.netnih.gov This catalytic activation circumvents the need for traditional, often wasteful, stoichiometric activating reagents. rsc.org

Beyond acylation, BAC has been applied to other transformations. Alcohols can be activated by boronic acid catalysts to form carbocation intermediates, which can then be trapped by nucleophiles in reactions like Friedel-Crafts-type alkylations. researchgate.netrsc.org The effectiveness and reactivity of the boronic acid catalyst can be tuned through the electronic and steric properties of its substituents. Electron-deficient arylboronic acids, for example, exhibit higher Lewis acidity and can be more effective in activating alcohols. ualberta.ca The presence of ortho-substituents can also profoundly influence catalytic activity, as seen in the highly effective ortho-iodoarylboronic acid catalysts used for amidation. acs.org This catalytic approach is valued for its potential to create milder, more selective, and atom-economical synthetic methods. researchgate.netrsc.org

Activation of Hydroxyl Functional Groups

Arylboronic acids have been recognized as effective catalysts for the activation of hydroxyl groups, facilitating a range of transformations including etherification and C-C bond formation. Analogues of this compound, with their significant steric bulk at the ortho-position, play a crucial role in directing these reactions, particularly in the selective alkylation of phenols.

Research has demonstrated that boronic acids can catalyze the ortho-allylic alkylation of phenols. While specific data for this compound is not extensively documented in this context, studies on other sterically hindered boronic acids provide valuable insights. For instance, the use of borane catalysts has been shown to promote the ortho-allylic alkylation of phenols with high selectivity. researchgate.net This selectivity is attributed to a proposed mechanism involving a borane-promoted proton transfer, followed by an aziridine (B145994) ring-opening and a Friedel–Crafts-type alkylation. researchgate.net

In a related application, arylboronic acids have been employed as catalysts for the dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols. A study utilizing pentafluorophenylboronic acid in combination with oxalic acid demonstrated the formation of new C-C bonds in yields up to 98%. researchgate.netresearchgate.net The bulky substituents on the arylboronic acid are thought to influence the catalytic activity and selectivity of these reactions. A secondary alcohol bearing a bulky tert-butyl substituent was shown to be an effective substrate in this transformation, highlighting the tolerance of the catalytic system for sterically demanding groups. researchgate.net

The following table summarizes the C-alkylation of various nucleophiles with secondary benzylic alcohols using an arylboronic acid catalyst, illustrating the substrate scope of this methodology.

Table 1: Arylboronic Acid Catalyzed C-Alkylation of Nucleophiles with Secondary Benzylic Alcohols

| Entry | Nucleophile | Alcohol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1,3-Diphenyl-1,3-propanedione | 1-Phenylethanol | 2-(1-Phenylethyl)-1,3-diphenyl-1,3-propanedione | 85 |

| 2 | Dibenzoylmethane | 1-(4-Methoxyphenyl)ethanol | 2-(1-(4-Methoxyphenyl)ethyl)-1,3-diphenyl-1,3-propanedione | 92 |

| 3 | Acetylacetone | Diphenylmethanol | 3-(Diphenylmethyl)pentane-2,4-dione | 98 |

| 4 | Ethyl benzoylacetate | Diphenylmethanol | Ethyl 2-benzoyl-2-(diphenylmethyl)acetate | 97 |

| 5 | Allyltrimethylsilane | Diphenylmethanol | Allyldiphenylmethane | 96 |

| 6 | Allyltrimethylsilane | 1-(Naphthalen-2-yl)ethanol | Allyl(naphthalen-2-yl)methane | 85 |

Electrophilic Activation of Carboxylic Acids

Arylboronic acids with ortho-substituents are effective catalysts for the electrophilic activation of carboxylic acids, enabling dehydrative condensation reactions such as amidation and esterification. The steric hindrance provided by the ortho-group plays a critical role in preventing catalyst deactivation and promoting the desired reaction pathway.

A study on the dehydrative condensation between carboxylic acids and amines found that 2,4-bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst. core.ac.uk Mechanistic investigations suggest that the ortho-substituent is key to preventing the coordination of the amine to the boron atom of the active intermediate, thereby accelerating the amidation process. core.ac.uk This catalytic system was successfully applied to the synthesis of α-dipeptides. core.ac.uk

In a similar vein, ortho-iodo arylboronic acids have been identified as highly active catalysts for direct amidation reactions. 5-Methoxy-2-iodophenylboronic acid (MIBA) was found to be particularly effective, providing high yields of amides in short reaction times at ambient temperature. nih.gov The ortho-iodo substituent is believed to facilitate hydrogen bonding in the transition state, enhancing the reaction rate. nih.gov The cooperative use of an arylboronic acid with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has also been shown to be highly effective for the dehydrative condensation of carboxylic acids and amines, particularly for sterically hindered substrates. researchgate.net

The following table presents the results of the direct amidation of various carboxylic acids and amines catalyzed by an ortho-iodo arylboronic acid, demonstrating the broad scope of this methodology.

Table 2: Direct Amidation of Carboxylic Acids and Amines Catalyzed by 5-Methoxy-2-iodophenylboronic Acid (MIBA)

| Entry | Carboxylic Acid | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Hexanoic acid | Benzylamine | N-Benzylhexanamide | 95 |

| 2 | Phenylacetic acid | Cyclohexylamine | N-Cyclohexyl-2-phenylacetamide | 92 |

| 3 | Benzoic acid | Morpholine | (Morpholino)(phenyl)methanone | 88 |

| 4 | 4-Methoxybenzoic acid | Piperidine | (4-Methoxyphenyl)(piperidin-1-yl)methanone | 94 |

| 5 | Cyclohexanecarboxylic acid | Aniline | N-Phenylcyclohexanecarboxamide | 85 |

| 6 | Acetic acid | N-Methylbenzylamine | N-Benzyl-N-methylacetamide | 90 |

Catalytic Cycloaddition Reactions

Sterically hindered arylboronic acids have been explored as catalysts in various cycloaddition reactions, where their bulky nature can influence the stereochemical outcome. While specific data for this compound in this context is limited, studies on analogous systems provide valuable insights into their potential.

In the context of Diels-Alder reactions, the choice of catalyst is crucial for achieving high yield and stereoselectivity. While no specific examples utilizing this compound analogues as catalysts were found, the general principle of using Lewis acids to activate dienophiles is well-established. It is plausible that sterically hindered arylboronic acids could offer unique selectivity in such transformations. For instance, the Diels-Alder reaction of cyclopentadiene (B3395910) with various acrylates has been studied in the presence of different Lewis acid catalysts, demonstrating the impact of the catalyst on the endo/exo selectivity of the products. core.ac.ukelsevierpure.comsemanticscholar.org

Furthermore, ortho-substituted arylboronic acid derivatives have been utilized as precursors for benzyne (B1209423) in palladium-catalyzed cyclotrimerization reactions to synthesize triphenylenes. The use of (2-bromophenyl)boronic acid pinacol (B44631) ester as a benzyne precursor, activated by the palladium catalyst itself, represents a novel approach in this area.

The following table illustrates the substrate scope of aza-Diels-Alder reactions, a related cycloaddition, showcasing the variety of aldehydes and amines that can participate in this transformation. While not directly catalyzed by arylboronic acids, it demonstrates the complexity of substrates that can be involved in such cycloadditions where a sterically demanding catalyst could potentially influence the outcome.

Table 3: Substrate Scope of a Three-Component Aza-Diels-Alder Reaction

| Entry | Aldehyde | Amine | Diene | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | Aniline | Cyclopentadiene | N,2,3-Triphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole | 85 |

| 2 | 4-Chlorobenzaldehyde | Aniline | Cyclopentadiene | 2-(4-Chlorophenyl)-N-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole | 92 |

| 3 | 4-Methoxybenzaldehyde | Aniline | Cyclopentadiene | 2-(4-Methoxyphenyl)-N-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole | 88 |

| 4 | Benzaldehyde | 4-Methoxyaniline | Cyclopentadiene | N-(4-Methoxyphenyl)-2,3-diphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole | 90 |

| 5 | Cinnamaldehyde | Aniline | Cyclopentadiene | N-Phenyl-2-styryl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole | 78 |

| 6 | Furfural | Aniline | Cyclopentadiene | 2-(Furan-2-yl)-N-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole | 82 |

Aldol (B89426) and Related Condensation Reactions

Arylboronic acids, particularly those with chiral backbones and ortho-substituents, have shown promise as catalysts in asymmetric aldol and related condensation reactions. The steric and electronic properties of these catalysts can effectively control the stereochemistry of the C-C bond formation.

While direct catalytic applications of this compound analogues in aldol reactions are not extensively reported, related studies using other chiral catalysts provide a strong basis for their potential. For example, chiral zinc complexes have been used to catalyze the asymmetric aldol reaction between acetone (B3395972) and various benzaldehyde derivatives, achieving high yields and enantioselectivities. The structure of the chiral ligand, including the presence of bulky groups, is critical in determining the stereochemical outcome.

Proline-based organocatalysts are also widely used for asymmetric aldol reactions. The reaction of acetone with substituted benzaldehydes catalyzed by these systems can afford aldol products with moderate to high enantiomeric excesses. The substituent on the benzaldehyde has a noticeable effect on the reaction's efficiency and stereoselectivity.

The following table summarizes the results of an asymmetric aldol reaction between acetone and various substituted benzaldehydes, catalyzed by a chiral organocatalyst, showcasing the influence of the aldehyde's electronic properties on the reaction outcome.

Table 4: Asymmetric Aldol Reaction of Acetone with Substituted Benzaldehydes

| Entry | Aldehyde | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | 85 | 95 |

| 2 | 4-Chlorobenzaldehyde | 78 | 88 |

| 3 | 4-Bromobenzaldehyde | 80 | 90 |

| 4 | Benzaldehyde | 72 | 82 |

| 5 | 4-Methylbenzaldehyde | 65 | 75 |

| 6 | 4-Methoxybenzaldehyde | 60 | 70 |

Advanced Applications in Materials Science and Supramolecular Chemistry

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. The incorporation of (2-Cyclohexylphenyl)boronic acid as a linker in COF synthesis presents opportunities to create novel 2D and 3D materials with tailored properties.

The synthesis of COFs relies on reversible covalent bond formation, with boronate ester linkages being a prominent example. These are typically formed through the condensation reaction between a boronic acid and a diol. The use of this compound in conjunction with polyol linkers, such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), can lead to the formation of both 2D and 3D COFs.

In the design of a 2D COF, the bulky cyclohexyl group of this compound is expected to project out of the 2D plane of the framework. This can influence the interlayer stacking of the COF sheets, potentially creating more accessible pore structures. For 3D COFs, the steric hindrance of the cyclohexyl group can direct the framework's topology, favoring the formation of non-interpenetrated structures with large, open channels. The synthesis is typically carried out under solvothermal conditions, where the reversible nature of the boronate ester bond allows for error correction and the formation of a crystalline product.

| Parameter | 2D COF with this compound | 3D COF with this compound |

| Co-linker | 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) | Tetrakis(4-hydroxyphenyl)methane |

| Typical Solvent | Mesitylene/Dioxane | Dioxane/Ethanol (B145695) |

| Temperature | 120°C | 100°C |

| Expected Pore Size | 1.5 - 2.5 nm | 2.0 - 3.5 nm |

| Surface Area | 800 - 1500 m²/g | 1000 - 2000 m²/g |

| Crystallinity | Moderate to High | High |

This table presents hypothetical data based on typical values for boronate-linked COFs and the expected influence of the bulky this compound linker.

The formation of COFs is a complex process involving both nucleation and crystal growth. Mechanistic studies on the formation of boronate-ester linked COFs have revealed that the process is often governed by an equilibrium between the soluble oligomeric species and the precipitated crystalline framework. The rate of COF formation is influenced by factors such as monomer concentration, temperature, and the presence of catalysts.

The introduction of the sterically hindered this compound is anticipated to have a significant impact on the nucleation and growth kinetics. The bulky cyclohexyl group could slow down the rate of boronate ester formation due to steric hindrance, potentially leading to a slower nucleation rate and the formation of larger, more crystalline domains. This is because a slower reaction rate can favor more ordered growth over rapid, disordered precipitation. The kinetics of COF formation can be monitored using techniques such as turbidity measurements and in-situ X-ray scattering to understand the influence of the linker's structure on the assembly process.

The properties of COFs, such as their porosity, stability, and functionality, can be precisely tuned by the choice of building blocks. The use of this compound as a linker offers several avenues for property tuning. The non-planar nature of the cyclohexyl group can disrupt the efficient π-π stacking between the COF layers, which is a common feature in COFs constructed from planar linkers. This disruption can lead to enhanced luminescence, as the quenching effects associated with close packing are minimized. nih.govacs.org

Furthermore, the introduction of the aliphatic cyclohexyl group can increase the hydrophobicity of the COF's pores, making them more suitable for the adsorption of non-polar guest molecules. The steric bulk of the linker can also be used to control the pore size and shape of the COF, allowing for the creation of materials with selective adsorption properties. By systematically varying the substitution on the phenyl ring of the boronic acid, a fine-tuning of the electronic and steric properties of the resulting COF can be achieved. rsc.org

| Property | Effect of this compound Linker | Rationale |

| Luminescence | Potential for enhanced photoluminescence | Disruption of π-π stacking between layers reduces quenching. nih.govacs.org |

| Porosity | Creation of larger, more accessible pores | Steric hindrance from the cyclohexyl group can prevent dense packing. |

| Hydrophobicity | Increased hydrophobicity of the pore environment | The aliphatic cyclohexyl group imparts a non-polar character. |

| Selectivity | Potential for shape-selective guest uptake | The specific geometry of the linker can create tailored binding pockets. |

This table outlines the expected effects of incorporating this compound into COFs based on established principles of COF design.

Supramolecular Assembly and Hierarchical Architectures

Beyond the realm of crystalline frameworks, this compound is a valuable component for the construction of dynamic and responsive supramolecular systems. Its ability to form reversible covalent bonds and its inherent steric properties can be exploited to direct the self-assembly of polymers and nanoparticles into complex, hierarchical structures.

Dynamic covalent chemistry (DCC) utilizes reversible reactions to create materials that can adapt their structure in response to external stimuli. The formation of boronate esters from boronic acids and diols is a prime example of a dynamic covalent reaction. This equilibrium can be shifted by changes in pH, temperature, or the presence of competing diols. nih.gov

This compound can be incorporated into polymer chains or used as a cross-linker to create dynamic materials such as self-healing hydrogels and vitrimers. The steric hindrance from the ortho-cyclohexyl group can influence the kinetics and thermodynamics of the boronate ester exchange. This can be used to tune the dynamic properties of the material, such as its stress relaxation and healing efficiency. For example, the bulky substituent may slow down the exchange rate, leading to materials with a longer relaxation time.

Polymers functionalized with boronic acid groups can self-assemble in solution to form a variety of nanostructures, including micelles, vesicles, and nanofibers. acs.orgacs.org The driving forces for this assembly are a combination of hydrophobic interactions, hydrogen bonding, and the reversible formation of boronate esters.

When polymers are appended with this compound, the bulky and hydrophobic cyclohexyl group is expected to play a significant role in the self-assembly process. It can enhance the hydrophobic driving force for aggregation in aqueous media, leading to the formation of more stable and well-defined nanostructures. Furthermore, the steric interactions between the cyclohexyl groups can influence the morphology of the resulting assemblies, potentially favoring the formation of specific architectures. These self-assembled systems can be designed to be responsive to various stimuli, such as the addition of sugars, which can compete for binding with the boronic acid groups and trigger a disassembly of the nanostructures. nih.govresearchgate.net

Molecular Recognition Phenomena with Polyols and Saccharides

Dynamic Cross-Linking in Vitrimers and Responsive Polymeric Materials

Vitrimers and responsive polymers are cutting-edge materials that possess dynamic chemical bonds, allowing them to be reprocessed, repaired, or to respond to external stimuli. Boronic esters, formed from the reaction of boronic acids and diols, are a key type of dynamic cross-link used in the creation of such materials. These dynamic networks offer a unique combination of thermoset-like mechanical properties and thermoplastic-like reprocessability.

Despite the suitability of boronic acids for these applications, a specific investigation into the use of This compound as a cross-linking agent in the synthesis of vitrimers or other responsive polymeric materials has not been prominently documented in the available scientific literature. The influence of its particular steric and electronic profile on the dynamic behavior and mechanical properties of such polymers remains an area for future research.

Contributions to Electronic Materials Research

A significant application of This compound has been identified in the field of organic electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). The compound serves as a crucial synthetic precursor for creating advanced metal-carbene complexes used as emitter materials in OLED devices.

Research has shown that This compound is used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize complex organic ligands. These ligands are then used to form highly efficient and stable iridium(III) and platinum(II) carbene complexes. The introduction of the 2-cyclohexylphenyl group is intended to enhance the performance of the final OLED device, potentially leading to improved quantum efficiency, longer operational lifetimes, and high color purity. google.com

A key example is the synthesis of luminescent diazabenzimidazole carbene metal complexes. In this process, This compound is reacted with a bromo-functionalized metal complex in the presence of a palladium catalyst and a base. google.com This reaction attaches the 2-cyclohexylphenyl group to the core of the final emitter molecule.

Table 1: Synthesis of a Metal-Carbene Complex using this compound

| Reactant/Component | Chemical Name/Formula | Role |

|---|---|---|

| Starting Material | Bromo-complex product (HI-1) | Precursor metal complex |

| Reagent | This compound | Source of the 2-cyclohexylphenyl ligand |

| Base | Tripotassium phosphate (B84403) (K₃PO₄) | Activates the boronic acid |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) | Palladium source for the cross-coupling reaction |

| Ligand for Catalyst | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Stabilizes and activates the palladium catalyst |

This synthetic route highlights the importance of This compound as a building block for high-performance materials in the electronics industry. The properties of the resulting metal complexes are crucial for the next generation of display and lighting technologies.

Theoretical and Mechanistic Investigations of Boronic Acid Systems

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to unravel the complex behaviors of boronic acid systems at a molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the mechanisms of reactions involving boronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.gov

For sterically hindered boronic acids such as (2-Cyclohexylphenyl)boronic acid, DFT studies can model the transition states of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. rsc.org These calculations help in understanding how the bulky cyclohexyl group influences the energy barriers of these steps. For instance, in the Suzuki-Miyaura coupling, the steric hindrance adjacent to the boronic acid functional group can impact the ease of transmetalation, a critical step where the organic group is transferred from the boron atom to the palladium catalyst. researchgate.netrsc.org

DFT calculations have also been used to study the formation of boroxines from boronic acids, a common side reaction. The mechanism involves the threefold coupling of B(OH)2 moieties to form a B3O3 ring, a process that is endothermic. researchgate.net The Lewis acidic character of the boron atom is crucial, allowing for the formation of a tetravalent boron transition state that subsequently relaxes by releasing a water molecule. researchgate.net

A computational study on monoligated palladium complexes, which are considered intermediates in the Suzuki-Miyaura reaction, has successfully predicted the pre-transmetalation intermediate and the operative reaction pathway. nih.gov Such studies, while not always focused on this compound itself, provide a framework for understanding its reactivity. The steric and electronic properties of the ligands on the palladium catalyst also play a significant role and can be modeled using DFT to predict their impact on reaction outcomes. rsc.org

Natural Bond Orbital (NBO) analysis is a computational technique that interprets the electronic wavefunction in terms of localized, Lewis-like structures (bonds and lone pairs). wikipedia.orgwisc.edu This method provides insights into the electronic structure, charge distribution, and intramolecular interactions within a molecule like this compound.

NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). materialsciencejournal.org This delocalization, often described as hyperconjugation, contributes to the stability of the molecule. For an arylboronic acid, NBO analysis can reveal the extent of interaction between the phenyl ring's π-system and the vacant p-orbital on the boron atom. The analysis provides details on natural atomic charges, hybridization of atomic orbitals in bonds, and the composition of the bonding orbitals. nih.gov For instance, a bonding NBO (σAB) is formed from two natural hybrid orbitals (NHOs) on atoms A and B. wikipedia.org

The electronic structure of boronic acid derivatives and their esters with molecules like fructose (B13574) has been investigated using DFT and NBO analysis. bibliotekanauki.pl These studies show that the primary electronic transitions often involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bibliotekanauki.pl NBO analysis can also be employed to understand the properties of chemical bonds related to their nucleophilic or electrophilic reactivity. researchgate.net

| NBO Interaction Type | Description | Significance for this compound |

| σ -> σ | Interaction between a filled bonding orbital and an empty antibonding orbital. | Stabilizes the molecule through hyperconjugation. |

| n -> σ | Interaction involving a lone pair (n) and an antibonding orbital. | Can influence the reactivity of the boronic acid group. |

| π -> π * | Delocalization within the phenyl ring's π-system. | Affects the electronic properties of the aryl group. |

| n -> p | Interaction of a lone pair with the vacant p-orbital on the boron atom. | Crucial for understanding the Lewis acidity of the boronic acid. |

This table provides a generalized overview of NBO interactions and their potential relevance to the specified compound.

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. For transformations involving this compound, such as the Suzuki-Miyaura coupling, computational models can predict how the sterically demanding nature of the substrate affects the outcome. researchgate.netorganic-chemistry.org

The selectivity in reactions of polychlorinated aromatics with boronic esters has been rationalized by comparing the bond dissociation energies of the C-Cl bonds, a parameter that can be calculated computationally. acs.org Similarly, for reactions involving ortho-substituted phenylboronic acids, computational studies can help explain observed regio- and atropselectivity. beilstein-journals.orgresearchgate.net In some cases, unexpected selectivity has been attributed to additional stabilizing interactions, such as chelation between a methoxy (B1213986) group and the palladium catalyst, which can be modeled computationally. beilstein-journals.orgresearchgate.net

The reactivity of boronic acids is also influenced by their pKa. Computational procedures have been developed to calculate the pKa of arylboronic acids, which is crucial for their application in aqueous media. mdpi.com These calculations often involve multi-structure models and high-level DFT calculations to achieve accuracy. mdpi.com The electronic effects of substituents on the pKa can be rationalized through these computational models. mdpi.com Kinetic models, often combined with DFT calculations, can also predict the rates of decomposition pathways like protodeboronation, which is crucial for optimizing reaction conditions. nih.govacs.org

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are indispensable for characterizing the species involved in chemical reactions and understanding their mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the behavior of boronic acids in solution. Boron has two NMR-active nuclei, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance). nsf.gov ¹¹B NMR is more commonly used due to its higher natural abundance and smaller quadrupole moment, which results in sharper signals. nsf.gov

The ¹¹B NMR chemical shift is highly sensitive to the coordination number of the boron atom. Trigonal (sp²-hybridized) boronic acids typically show signals in the range of δ 28-30 ppm, while tetrahedral (sp³-hybridized) boronate species resonate further upfield, around δ 3-9 ppm. mdpi.com This difference allows for the direct observation of equilibria between the boronic acid and its corresponding boronate ester or boronate anion in solution. nsf.govnih.gov The speciation of boron in solution is dependent on factors like pH and concentration. researchgate.net

¹⁷O NMR spectroscopy, although less common due to the low natural abundance and large quadrupolar moment of the ¹⁷O nucleus, provides complementary information. rsc.org The ¹⁷O chemical shifts of boronic acids are influenced by substituents on the phenyl ring, and correlations with Hammett constants have been observed for para- and ortho-substituted compounds. rsc.org This technique can also be used to study monomer-dimer equilibria and the reaction of boronic acids with hydroxide (B78521) ions. rsc.org

| Nucleus | Typical Chemical Shift Range (sp²) | Typical Chemical Shift Range (sp³) | Applications for this compound |

| ¹¹B | ~28-30 ppm mdpi.com | ~3-9 ppm mdpi.com | Studying acid-base equilibria, formation of boronate esters, and speciation in solution. nsf.govnih.govresearchgate.net |

| ¹⁷O | Varies with substitution rsc.org | Varies with substitution rsc.org | Investigating electronic effects of the cyclohexylphenyl group and studying solution equilibria. rsc.org |

This table summarizes typical NMR data for boronic acids and their potential application to the specified compound.

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. For this compound, a crystal structure would reveal precise bond lengths, bond angles, and the conformation of the cyclohexyl ring relative to the phenylboronic acid moiety.

In the solid state, phenylboronic acids often form hydrogen-bonded dimers, where two molecules are linked through their -B(OH)₂ groups. wiley-vch.de The crystal structure of phenylboronic acid itself shows such a dimeric structure. wiley-vch.de The analysis of other arylboronic acids confirms this tendency. wiley-vch.de However, steric hindrance from a bulky ortho-substituent, like the cyclohexyl group in this compound, might influence or prevent this typical dimeric packing.

X-ray crystallography is also used to characterize intermediates and products of reactions involving boronic acids, providing crucial evidence for proposed mechanisms. For example, the structures of palladium complexes with boronic acids can offer insights into the transmetalation step of the Suzuki-Miyaura reaction. The technique has been used to confirm the structures of atropisomeric products from reactions with ortho-substituted arylpyridines. beilstein-journals.orgresearchgate.net Furthermore, the crystal structures of boronic acid inhibitors bound to enzymes like human carbonic anhydrase II have been determined, revealing key binding interactions. nih.gov

Mass Spectrometry Techniques in Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for monitoring reactions involving boronic acids. It allows for the real-time or high-throughput analysis of reactants, products, intermediates, and byproducts, providing crucial insights into reaction progress and mechanism. Techniques such as electrospray ionization (ESI) coupled with liquid chromatography (LC) are particularly powerful.

An ultra-high performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS) method has been developed for the rapid analysis of a wide array of boronic acids. rsc.org This approach is advantageous for industrial applications like monitoring Suzuki coupling reactions because it offers a very short run time (e.g., one minute) and can often be performed without the need for pre-derivatization, a step frequently required to prevent the dehydration of boronic acids into their boroxine (B1236090) anhydrides. rsc.org Optimization of instrument parameters is critical to minimize the formation of boroxines and other complex ions that can complicate the mass spectra. rsc.org

For enhanced sensitivity and selectivity, especially in complex biological matrices, derivatization strategies are employed. Boronic acids can react with diols to form stable boronate esters, which are more amenable to certain types of analysis. researchgate.net For instance, 3-nitrophenylboronic acid has been used to derivatize monoacylglycerols, which contain a cis-diol moiety, for sensitive analysis by MS. nih.gov This strategy not only improves detection but also aids in identification due to the characteristic isotopic pattern of boron. nih.gov Similarly, online derivatization using phenylboronic acid in a contained-electrospray interface has been shown to increase the detection sensitivity of saccharides by one to two orders of magnitude in LC-MS/MS analysis. nih.gov

A study on the fragmentation of phenylboronic acid and cyclohexylboronic acid using electron transfer experiments in a crossed molecular beam setup with a time-of-flight (TOF) mass spectrometer provides insight into their dissociation patterns. mdpi.com In these experiments, the primary anionic fragments observed were BO⁻ and BO₂⁻, indicating the fragmentation pathways of the boronic acid moiety upon ionization. mdpi.com

Table 1: Mass Spectrometry Methods in Boronic Acid Analysis

| Technique | Application | Analyte Class | Key Findings | Reference |

| UPLC-ESI-MS | High-throughput analysis, Reaction monitoring | Various functionalized boronic acids | Enables rapid (1 min) analysis without pre-derivatization; minimizes boroxine formation. | rsc.org |

| Nano LC-Direct EI-MS | Analysis of reaction mixtures | Substituted benzeneboronic acids | Derivatization with diols prevents thermal reactions in the ion source and improves volatility. | researchgate.net |

| LC-contained-ESI-MS/MS | Sensitive analysis of saccharides | Phenylboronic acid (as derivatizing agent) | Online, in-source derivatization boosts sensitivity by 1-2 orders of magnitude. | nih.gov |

| TOF-MS (Crossed Molecular Beam) | Fragmentation pattern investigation | Phenylboronic acid, Cyclohexylboronic acid | Identifies key anionic fragments (BO⁻, BO₂⁻) upon electron transfer. | mdpi.com |

Kinetic Studies of Boronic Acid-Mediated Processes

Kinetic studies are fundamental to understanding the rates and mechanisms of reactions involving boronic acids. These investigations help elucidate the factors that control reaction speed, such as reactant concentration, temperature, and catalysts, and provide a quantitative framework for describing the reaction pathway.

Rate Law Determination and Activation Energy Calculations

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. It is determined experimentally by systematically varying the concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate.

The effect of temperature on the reaction rate is described by the Arrhenius equation:

k = A * e(-Ea/RT)

where:

k is the rate constant

A is the pre-exponential factor (related to collision frequency and orientation)

Ea is the activation energy

R is the universal gas constant (8.314 J/mol·K)

T is the absolute temperature in Kelvin

The activation energy (Ea) represents the minimum energy barrier that must be overcome for a reaction to occur. It can be determined graphically by plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T). This yields a straight line with a slope of -Ea/R, from which Ea can be calculated. libretexts.orgyoutube.com Alternatively, if the rate constants at two different temperatures are known, the activation energy can be calculated using the following two-point form of the Arrhenius equation youtube.com:

ln(k₂/k₁) = -Ea/R * (1/T₂ - 1/T₁)

Kinetic studies on the protodeboronation of 52 different boronic acids have been conducted to develop a comprehensive kinetic model. nih.gov By monitoring the reaction rates under varying pH conditions, researchers identified six distinct pathways for this decomposition process, highlighting the influence of boron speciation and substrate electronic properties on reaction kinetics. nih.gov

Table 2: Hypothetical Data for Activation Energy Calculation This table illustrates the type of data collected in kinetic experiments to determine the activation energy for a hypothetical reaction involving a boronic acid.

| Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (s⁻¹) | ln(k) |

| 300 | 0.00333 | 0.05 | -3.00 |

| 310 | 0.00323 | 0.10 | -2.30 |

| 320 | 0.00313 | 0.19 | -1.66 |

| 330 | 0.00303 | 0.35 | -1.05 |

By plotting ln(k) versus 1/T from this data, a linear relationship is observed, and the activation energy (Ea) can be calculated from the slope of the line.

Probing Intermediates in Catalytic Cycles

Identifying and characterizing transient intermediates is crucial for elucidating the detailed mechanism of a catalytic cycle. In reactions involving boronic acids, such as Suzuki-Miyaura coupling, the catalytic cycle involves several key steps and transient organometallic species.

Various experimental and computational methods are used to probe these short-lived intermediates. In situ monitoring techniques are particularly valuable. For example, kinetic models have been developed by monitoring the concentrations of various boron species under different pH conditions, which helps in understanding processes like protodeboronation that compete with the main catalytic cycle. nih.gov

Mechanistic studies have implicated the formation of boronate complexes as key intermediates. researchgate.net For instance, in certain coupling reactions, the formation of a boronate complex with an electron donor-acceptor (EDA) complex can reverse the typical selectivity of reactions involving bis-boronic esters. researchgate.net The study of these intermediates often involves a combination of controlled experiments and computational methods like Density Functional Theory (DFT) to understand their structure and energetics. researchgate.net

In some cases, radical pathways are involved. Mechanistic investigations have shown that radical 1,2-boron shifts can occur, leading to the formation of a translocated carbon-centered radical that can be trapped. researchgate.net The presence and nature of these radical intermediates are often probed through trapping experiments and analysis of the resulting products.

Table 3: Techniques for Probing Intermediates in Boronic Acid Reactions

| Technique/Method | Type of Intermediate Probed | Example Application | Reference |

| pH-Rate Profile Analysis | Boronate anions, protonated species | Modeling protodeboronation pathways of arylboronic acids. | nih.gov |

| Electron Transfer Mass Spectrometry | Anionic fragments (e.g., BO⁻, BO₂⁻) | Investigating the dissociation patterns of phenyl- and cyclohexylboronic acid. | mdpi.com |

| Density Functional Theory (DFT) | Transition states, boronate complexes | Elucidating the origin of regio- and enantioselectivity in ring-opening reactions. | researchgate.net |

| Visible-Light Activation Studies | Electron Donor-Acceptor (EDA) complexes | Investigating site-selective reactions of 1,2-bis-boronic esters. | researchgate.net |

Future Directions and Emerging Research Avenues for 2 Cyclohexylphenyl Boronic Acid Derivatives

Development of Novel Boron-Containing Functional Materials

The distinct structural and electronic characteristics of boronic acids, particularly those with bulky substituents like (2-Cyclohexylphenyl)boronic acid, make them prime candidates for the development of next-generation functional materials.

A significant area of interest is in Organic Light-Emitting Diodes (OLEDs) . The incorporation of sterically hindering groups is a practical strategy for creating efficient and stable OLEDs. rsc.orgrsc.org The bulky cyclohexyl group in this compound can influence the molecular packing in the solid state. This manipulation of molecular topologies can suppress non-radiative decay and increase solid-state photoluminescence efficiency, properties that are critical for developing high-performance, low-cost OLEDs with minimal efficiency roll-off. rsc.org

Another promising application lies in the creation of chemosensors . Boronic acids are known to bind reversibly with diols, a feature widely exploited in saccharide sensing. nih.govnih.govrsc.org By functionalizing a this compound derivative with a reporter group, it can be engineered to detect specific saccharides, which are relevant in a range of disease states. nih.govacs.org The interaction with the target diol, such as those found in sugars, can induce a detectable change in fluorescence, forming the basis for a sensor. nih.govnih.gov The development of synthetic chemosensors based on boronic acids is desirable due to their stability and low cost compared to biological counterparts like enzymes or proteins. rsc.org

Furthermore, boronic acids are being integrated into porous organic polymers (POPs) . These materials are synthesized with unique features like high boron content and strong Lewis acidity. nih.gov The rigid structure of the arylboronic acid unit contributes to the formation of materials with high surface areas. POPs containing boron have shown excellent adsorptive capacity for basic chemicals, suggesting their potential use in chemical capture and separation technologies. nih.gov Additionally, boronic ester-containing networks can form recyclable materials with tunable properties. nih.gov

Exploration of New Catalytic Transformations and Reaction Pathways

While a staple in Suzuki-Miyaura couplings, the catalytic potential of this compound is being expanded into new reaction territories, where its unique steric profile can drive novel reactivity and selectivity.

One such frontier is C-H activation/functionalization . The boronic acid group can act as a directing group, facilitating the selective functionalization of C-H bonds. rsc.org This strategy allows for the introduction of new chemical moieties at positions that are otherwise difficult to access. Iridium and rhodium complexes are often employed as catalysts in these transformations. rsc.org The boronic acid moiety itself can also be the subject of C-H activation, as demonstrated in Rh(III)-catalyzed reactions with aryl azides to form carbazole (B46965) derivatives. researchgate.net

The field of asymmetric catalysis also presents opportunities for this compound derivatives. Chiral α-amino boronic acids are valuable building blocks in pharmaceuticals, most notably in the anti-cancer drug bortezomib (B1684674). acs.orgnih.gov New methods are being developed for the asymmetric synthesis of these derivatives, such as the copper-catalyzed borylation of imines, which can be performed under mild, benchtop conditions. acs.org Furthermore, rhodium-catalyzed asymmetric hydrogenation provides a direct route to chiral alkyl-substituted α-amidoboronic esters with high yields and excellent enantioselectivities. nih.gov

The advent of photoredox catalysis has unlocked new reaction pathways for boronic acids. nih.govrsc.org This method uses visible light to generate radical intermediates from boronic acids under mild conditions. nih.gov A dual catalytic system, combining a photoredox catalyst with a Lewis base, can activate a wide range of aryl and alkyl boronic acids to form C-C bonds in a redox-neutral manner, avoiding the need for stoichiometric activators. nih.govnih.gov This approach has been used for reactions such as the Minisci reaction for the alkylation of N-heteroarenes. rsc.org

Advances in Green Chemistry Approaches for Boronic Acid Synthesis and Application

In line with the growing emphasis on sustainable chemistry, research is focused on developing more environmentally friendly methods for both the synthesis and application of this compound.

A primary goal is the greener synthesis of boronic acids . Traditional methods often rely on organometallic reagents that require harsh conditions. nih.gov A more sustainable alternative is the direct C-H borylation of arenes, catalyzed by transition metals like iridium. vanderbilt.eduvanderbilt.eduresearchgate.net This method is more atom-economical and minimizes byproducts. vanderbilt.edu Efforts are also being directed towards metal-free borylation systems, for instance, using BBr₃, which can act as both the reagent and catalyst. nih.gov

For applications, the focus is on creating greener cross-coupling protocols . This includes using environmentally benign solvents like water or employing natural surfactants such as saponin (B1150181) to enable reactions in aqueous media at room temperature. nih.govrsc.orgresearchgate.net The development of microwave-assisted synthesis is another green approach that can reduce reaction times and improve yields. elsevier.esnih.gov

Q & A

Q. How does thermal stability of aromatic boronic acids correlate with structural features for flame-retardant applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.